molecular formula C9H9NO2 B1600081 (R)-(+)-4-Methoxymandelonitrile CAS No. 97070-73-0

(R)-(+)-4-Methoxymandelonitrile

Cat. No. B1600081
CAS RN: 97070-73-0
M. Wt: 163.17 g/mol
InChI Key: WLDAAMXETLHTER-VIFPVBQESA-N
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Description

(R)-(+)-4-Methoxymandelonitrile is a chemical compound that has gained significant attention in scientific research due to its potential as a chiral building block in the synthesis of various pharmaceuticals. This compound is a white crystalline powder with a molecular formula of C9H9NO2 and a molar mass of 163.17 g/mol. The synthesis of (R)-(+)-4-Methoxymandelonitrile is a crucial step in the production of many drugs, and its importance continues to grow in the pharmaceutical industry.

Scientific Research Applications

Enantioselective Synthesis

(R)-(+)-4-Methoxymandelonitrile plays a significant role in enantioselective synthesis. A study demonstrated the use of immobilized preparations of Prunus dulcis hydroxynitrile lyase for the synthesis of various (R)-cyanohydrins, including (R)-mandelonitrile, from corresponding aldehydes/ketones and hydrocyanic acid. This process achieved a high yield and enantiopurity, showing the efficacy of (R)-(+)-4-Methoxymandelonitrile in synthesizing chiral compounds (Alagöz, Tükel, & Yıldırım, 2015).

Hydrolysis of Nitriles

Another significant application is in the hydrolysis of nitriles. An immobilized nitrilase from Alcaligenes faecalis ATCC8750 was shown to be effective in the stereoselective hydrolysis of mandelonitrile to R-(-)-mandelic acid. This process is valuable for producing hydroxy analogues of methionine derivatives, which have applications in cattle feeding (Rey et al., 2004).

Investigation of Spectral Properties

The spectral properties of related compounds have also been a subject of study. For example, the spectral properties of (Z)-4-(2-(4-methoxy-2,3-dimethylbenzylidene)hydrazinyl)benzonitrile were investigated, offering insights into the molecular structure and interactions of similar compounds (Yılmaz, 2017).

Biocatalytic Production

(R)-(+)-4-Methoxymandelonitrile is also used in the biocatalytic production of mandelic acid and its analogues. This application is crucial in pharmaceutical chemistry and as chiral resolving agents. The enzymatic synthesis of these compounds typically employs methods like nitrile hydrolysis with nitrilases, highlighting the versatility and efficiency of (R)-(+)-4-Methoxymandelonitrile in biocatalysis (Martínková & Křen, 2018).

Synthesis of Optically Active Compounds

It also finds application in the synthesis of optically active compoundslike O-benzoyl cyanohydrin. A bienzymatic cascade involving Manihot esculenta hydroxynitrile lyase and Candida antarctica lipase A was developed for synthesizing optically pure (S)-4-methoxymandelonitrile benzoate from 4-anisaldehyde. This showcases the potential of (R)-(+)-4-Methoxymandelonitrile in synthesizing enantiopure compounds for various applications, including pharmaceuticals (Leemans, van Langen, Hollmann, & Schallmey, 2019).

Synthesis of Pharmaceutical Precursors

Moreover, (R)-(+)-4-Methoxymandelonitrile is instrumental in producing key pharmaceutical precursors. For instance, (R)-o-Chloromandelic acid, essential for synthesizing the cardiovascular drug Clopidogrel®, was produced from o-chloromandelonitrile using a newly discovered nitrilase from Labrenzia aggregata. This highlights the compound's role in the efficient and enantioselective production of pharmaceutical intermediates (Zhang et al., 2012).

properties

IUPAC Name

(2R)-2-hydroxy-2-(4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDAAMXETLHTER-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473038
Record name (R)-(+)-4-Methoxymandelonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-4-Methoxymandelonitrile

CAS RN

97070-73-0
Record name (R)-(+)-4-Methoxymandelonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-4-Methoxymandelonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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